Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride
Description
Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride is a quaternary ammonium compound with the molecular formula C₂₆H₅₅ClN₂O and a molecular weight of 447.1807 g/mol . Structurally, it consists of a trimethylammonium group attached to a propyl chain that is further linked via an amide bond to a long-chain stearic acid (C18) moiety. This amphiphilic structure confers surfactant properties, making it useful in industrial and cosmetic formulations as a conditioning agent, emulsifier, or antimicrobial additive. Its high hydrophobicity due to the octadecyl chain enhances lipid membrane interactions, while the cationic quaternary ammonium group facilitates electrostatic interactions with negatively charged surfaces .
Key physical properties include:
Properties
CAS No. |
22890-18-2 |
|---|---|
Molecular Formula |
C24H51ClN2O |
Molecular Weight |
419.1 g/mol |
IUPAC Name |
trimethyl-[3-(octadecanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C24H50N2O.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)25-22-20-23-26(2,3)4;/h5-23H2,1-4H3;1H |
InChI Key |
MBNPWFXZGJXGFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride typically involves the reaction of octadecanoic acid (stearic acid) with trimethylamine and 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Acts as an antimicrobial agent, effective against a broad spectrum of microorganisms.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and liposomes.
Industry: Utilized in the formulation of personal care products, detergents, and disinfectants.
Mechanism of Action
The mechanism of action of Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride involves its interaction with the cell membranes of microorganisms. The positively charged head group interacts with the negatively charged components of the cell membrane, leading to disruption and eventual cell lysis. This makes it an effective antimicrobial agent .
Comparison with Similar Compounds
Table 1: Structural Comparison of Quaternary Ammonium Compounds
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride | C₂₆H₅₅ClN₂O | Octadecyl (C18) chain, amide linkage | 447.18 |
| Trimethyl-3-[(1-oxoallyl)amino]propylammonium chloride | C₉H₁₇ClN₂O | Allyl (C3) chain, amide linkage | 220.70 |
| (Carboxymethyl)dimethyl-3-[(1-oxododecyl)amino]propylammonium hydroxide | C₁₉H₃₈N₂O₃⁻·OH⁻ | Dodecyl (C12) chain, carboxymethyl | 372.51 |
| Diethylmethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride | C₂₆H₅₅ClN₂O | Diethylmethyl group, octadecyl chain | 447.18 |
Key Observations:
Chain Length :
- The octadecyl (C18) chain in the target compound provides greater hydrophobicity compared to allyl (C3) or dodecyl (C12) analogues. This enhances lipid solubility and membrane-disrupting activity, critical for antimicrobial applications .
- Shorter chains (e.g., allyl in ) reduce lipophilicity (LogP ~3.5 estimated) but improve water solubility .
Functional Groups: The carboxymethyl group in (carboxymethyl)dimethyl-3-[(1-oxododecyl)amino]propylammonium hydroxide introduces an anionic moiety, creating a zwitterionic structure. Diethylmethyl substitution (vs. trimethyl) alters steric and electronic effects, influencing interactions with biological membranes or substrates .
Counterions: The chloride counterion in the target compound offers higher solubility in polar solvents compared to methyl sulphate derivatives (e.g., trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate), which may exhibit lower solubility but better thermal stability .
Physicochemical and Functional Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | Trimethyl-3-[(1-oxoallyl)amino]propylammonium chloride | (Carboxymethyl)dimethyl-3-[(1-oxododecyl)amino]propylammonium hydroxide |
|---|---|---|---|
| Boiling Point (°C) | 541.6 | ~300 (estimated) | 420 (estimated) |
| LogP | 8.76 | ~3.5 | 5.2 |
| PSA (Ų) | 35.42 | 35.42 | 78.34 |
| Primary Use | Surfactant, antimicrobial | Intermediate for polymer synthesis | Detergent formulations |
Key Findings:
Thermal Stability :
- The target compound’s high boiling point (541.6°C) reflects strong intermolecular forces from its long alkyl chain, outperforming shorter-chain analogues .
- Methyl sulphate derivatives () may decompose at lower temperatures due to sulphate ester instability .
Antimicrobial Efficacy :
- Quaternary ammonium compounds with C16–C18 chains exhibit optimal antimicrobial activity by penetrating bacterial membranes. The target compound’s C18 chain aligns with this trend, whereas C12 or shorter chains show reduced efficacy .
Solubility: The zwitterionic (carboxymethyl)dimethyl variant’s higher PSA (78.34 Ų) enhances water solubility, making it suitable for detergent applications, while the target compound’s low PSA favors nonpolar environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
